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Compound of Interest

Compound Name: 1-Azaspiro[4.5]decan-4-ol

CAS No.: 1557017-04-5

Cat. No.: B1523463

Get Quote

Executive Summary & Structural Analysis
Target Molecule: 1-Azaspiro[4.5]decan-4-ol CAS Registry Number: 1557017-04-5 (Alcohol),

89732-50-3 (Ketone precursor) Core Scaffold: Spiro[cyclohexane-1,2'-pyrrolidine] system.

Medicinal Significance: The 1-azaspiro[4.5]decane core restricts the conformational flexibility of

the pyrrolidine ring, enhancing binding selectivity for GPCRs (particularly

and

opioid receptors) and voltage-gated calcium channels (e.g., Gabapentinoids).

The synthesis of the 4-ol derivative is almost universally achieved via the reduction of the

corresponding ketone, 1-azaspiro[4.5]decan-4-one. Therefore, the critical technical challenge

lies in the efficient construction of the spiro-pyrrolidinone skeleton.

Retrosynthetic Analysis
To design a robust synthesis, we deconstruct the molecule into logical precursors. The most

scalable approach relies on the Dieckmann Condensation to close the pyrrolidine ring, while
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modern approaches may utilize Ring-Closing Metathesis (RCM).

Retrosynthesis Diagram

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page

Caption: Retrosynthetic logic flow from the target alcohol back to commercially available

cyclohexanone.

Primary Synthesis Pathway: The Dieckmann
Condensation Route
This is the industry-standard method for generating 3- or 4-substituted spiro-pyrrolidines. It is

favored for its scalability and use of inexpensive reagents.

Phase 1: Construction of the Amino Ester Core
The synthesis begins with the Strecker reaction on cyclohexanone to install the quaternary

spiro-carbon with the necessary nitrogen and carbon functionality.

Strecker Reaction: Cyclohexanone is treated with potassium cyanide (KCN) and ammonium

chloride (NH

Cl) to yield 1-aminocyclohexanecarbonitrile.
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Hydrolysis & Esterification: The nitrile is hydrolyzed under acidic conditions (HCl) to the

amino acid, followed by Fischer esterification with ethanol to produce ethyl 1-

aminocyclohexanecarboxylate.

Phase 2: Michael Addition
The amino ester acts as a nucleophile in a Michael addition with ethyl acrylate.

Reagents: Ethyl acrylate, Ethanol (solvent), catalytic acetic acid (optional).

Mechanism: The primary amine attacks the

-carbon of the acrylate.

Product:N-(2-ethoxycarbonylethyl)-1-aminocyclohexanecarboxylate.

Critical Control Point: Avoid dialkylation (addition of two acrylate units) by controlling

stoichiometry and temperature.

Phase 3: Dieckmann Cyclization & Decarboxylation
This is the ring-closing step that forms the pyrrolidine ring.

Cyclization: The diester is treated with a strong base (Sodium Ethoxide, NaOEt) in dry

toluene or ethanol. The enolate of the side-chain ester attacks the carbonyl of the

cyclohexane-bound ester.

Intermediate: This yields a

-keto ester (ethyl 4-oxo-1-azaspiro[4.5]decane-3-carboxylate).

Decarboxylation: Acidic hydrolysis (HCl/reflux) removes the ester group, yielding the

thermodynamic ketone product: 1-azaspiro[4.5]decan-4-one.

Phase 4: Reduction to the Alcohol
The final step converts the ketone to the target alcohol.

Reagents: Sodium Borohydride (NaBH
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), Methanol/Ethanol.

Conditions: 0°C to Room Temperature, 2 hours.

Stereochemistry: The reduction typically yields a mixture of diastereomers. If stereochemical

purity is required (e.g., cis vs. trans relative to the Nitrogen lone pair), chromatographic

separation or stereoselective reduction (e.g., L-Selectride) is necessary.

Experimental Protocol (Bench-Scale)
Note: All steps involving cyanides must be performed in a well-ventilated fume hood with

appropriate safety protocols.

Step 1: Synthesis of 1-Aminocyclohexanecarbonitrile
Dissolve NH

Cl (1.1 eq) in water. Add KCN (1.1 eq) carefully.

Add Cyclohexanone (1.0 eq) dropwise in methanol.

Stir at room temperature for 24 hours.

Extract with diethyl ether, dry over MgSO

, and concentrate to yield the aminonitrile.

Step 2: Conversion to Diester Precursor
Reflux the aminonitrile in concentrated HCl (6M) for 12 hours to hydrolyze to the amino acid.

Dissolve the crude amino acid in absolute Ethanol and saturate with HCl gas (or use SOCl

). Reflux for 4 hours.

Neutralize with Na

CO

and extract the ethyl 1-aminocyclohexanecarboxylate.
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Dissolve the amine in ethanol, add Ethyl Acrylate (1.1 eq), and reflux for 16 hours.

Concentrate under vacuum to obtain the crude Michael adduct (Diester).

Step 3: Dieckmann Cyclization to 1-Azaspiro[4.5]decan-
4-one

Prepare a solution of NaOEt (1.5 eq) in dry Toluene.

Add the Diester dropwise at reflux temperature.

Reflux for 4–6 hours. A precipitate (enolate salt) may form.

Cool and quench with dilute acetic acid.

Reflux the resulting organic layer with 10% HCl for 4 hours to effect decarboxylation.

Neutralize, extract with DCM, and purify via column chromatography (SiO

, EtOAc/Hexanes) to isolate 1-azaspiro[4.5]decan-4-one.

Step 4: Reduction to 1-Azaspiro[4.5]decan-4-ol
Dissolve the ketone (1.0 eq) in Methanol.

Cool to 0°C. Add NaBH

(1.5 eq) portion-wise.

Stir for 2 hours, allowing the mixture to warm to RT.

Quench with water, extract with EtOAc, and concentrate.

Yield: Typically 85–95% for this step.

Quantitative Data & Optimization
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Reaction Mechanism Visualization
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Caption: Mechanistic flow of the synthesis from the Michael adduct to the final alcohol.

Alternative Pathway: Ring-Closing Metathesis
(RCM)
For laboratories equipped for organometallic catalysis, RCM offers a faster route to the spiro

core, though it requires more expensive catalysts.
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Precursor:1-Allyl-1-allylamino-cyclohexane (synthesized via double allylation of 1-

aminocyclohexane or allylation of the imine).

Catalyst: Grubbs II Generation Catalyst.

Reaction: RCM yields 1-azaspiro[4.5]dec-3-ene.

Functionalization: Hydroboration-Oxidation of the alkene yields the alcohol directly, though

regioselectivity (C3 vs C4) must be controlled. Note: The Dieckmann route is generally

preferred for specifically accessing the 4-oxygenated congener.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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